3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl-
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Overview
Description
3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- is a complex organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- typically involves multi-step organic reactions. Common starting materials include substituted benzoyl chlorides and pyridazinone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups attached to the pyridazinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- has been studied for various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-dimethyl-
- 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-dichloro-
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 5-benzoyl-4-hydroxy-2,6-diphenyl- may exhibit unique properties due to the presence of specific substituents on the pyridazinone ring
Properties
CAS No. |
106230-16-4 |
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Molecular Formula |
C23H16N2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-benzoyl-2,6-diphenyl-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C23H16N2O3/c26-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-25(23(28)22(19)27)18-14-8-3-9-15-18/h1-15,24H |
InChI Key |
MIPLAAZGYUREIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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